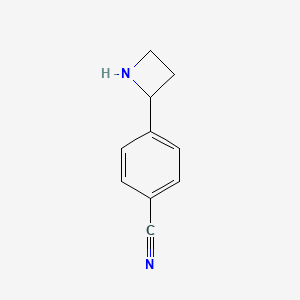

4-(Azetidin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

4-(azetidin-2-yl)benzonitrile |

InChI |

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10-5-6-12-10/h1-4,10,12H,5-6H2 |

InChI Key |

JFLDGEJJWGPGAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 4 Azetidin 2 Yl Benzonitrile Reactions

Elucidation of Reaction Pathways in Azetidine (B1206935) Ring Formation and Functionalization

The synthesis of the 4-(azetidin-2-yl)benzonitrile framework can be approached through various synthetic strategies, each with its own mechanistic nuances. The construction of the strained four-membered azetidine ring is often the most challenging step and can proceed through several pathways, including intramolecular cyclization and cycloaddition reactions. magtech.com.cnrsc.org

One common approach to the synthesis of 2-arylazetidines involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. For instance, a plausible pathway to this compound could involve the cyclization of a precursor like 3-amino-3-(4-cyanophenyl)-1-propanol. This reaction typically proceeds via activation of the hydroxyl group (e.g., by conversion to a mesylate or tosylate) to create a good leaving group, followed by intramolecular nucleophilic attack by the amine. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclization.

Palladium-catalyzed intramolecular amination of C(sp³)-H bonds presents another sophisticated method for azetidine synthesis. organic-chemistry.org In a hypothetical synthesis of this compound, a suitable acyclic precursor containing a picolinamide (B142947) (PA) protected amine could undergo cyclization through a Pd(II)/Pd(IV) catalytic cycle, forming the C-N bond at the γ-position. organic-chemistry.org

The formation of azetidine rings can involve a variety of reactive intermediates, depending on the specific synthetic methodology employed. While direct evidence for these intermediates in the synthesis of this compound is not extensively documented in publicly available literature, mechanistic studies on the synthesis of related azetidines provide valuable insights.

Gold Carbenes: In the context of gold-catalyzed reactions, α-oxo gold carbenes have been identified as key intermediates in the synthesis of azetidin-3-ones from N-propargylsulfonamides. This transformation involves the intermolecular oxidation of the alkyne to generate the reactive gold carbene, which then undergoes an intramolecular N-H insertion to form the azetidine ring. While this specific example leads to a 3-oxoazetidine, it highlights the potential of gold carbenes in constructing the azetidine core.

Radical Intermediates: Radical-mediated pathways offer an alternative approach to azetidine synthesis. For instance, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been shown to produce azetidines. This process involves the formation of an α-aminoalkyl radical, which adds to the alkyne to generate a vinyl radical. A subsequent 1,5-hydrogen atom transfer and 4-exo-trig cyclization lead to the azetidine ring. Density functional theory (DFT) calculations have indicated the importance of a tertiary radical intermediate for the success of the cyclization.

The formation of the four-membered azetidine ring is generally thermodynamically less favorable than the formation of five- or six-membered rings due to significant ring strain (approximately 25.4 kcal/mol). rsc.org Consequently, azetidine-forming reactions are often under kinetic control, where the reaction conditions are optimized to favor the formation of the four-membered ring over more stable alternatives. semanticscholar.org

In palladium-catalyzed C-H amination reactions for the synthesis of azetidines, the reaction outcome is a result of the competition between different pathways. The relative rates of C-N bond formation versus potential side reactions, such as acetoxylation, are influenced by factors like substrate sterics and torsional strain. organic-chemistry.org For example, in certain substrates, the formation of the azetidine ring is favored due to the pre-transitional ground-state conformation that aligns the C-H bond for cyclization. organic-chemistry.org

The table below summarizes the conceptual kinetic and thermodynamic considerations for azetidine-forming reactions based on available literature for related systems.

| Parameter | Influence on Azetidine Ring Formation |

| Activation Energy (Ea) | Generally high due to the formation of a strained ring. Catalysts are often employed to lower the activation barrier. |

| Enthalpy of Reaction (ΔH) | Typically positive (endothermic) or slightly negative (exothermic) due to the introduction of ring strain. |

| Entropy of Reaction (ΔS) | Generally negative due to the loss of translational and rotational degrees of freedom upon cyclization. |

| Gibbs Free Energy (ΔG) | The overall feasibility of the reaction (ΔG = ΔH - TΔS) depends on the balance between enthalpy and entropy. Often, reactions are run at temperatures that favor the desired kinetic product. |

Studies on Intramolecular Charge Transfer Phenomena within Azetidinylbenzonitrile Systems

4-(Azetidin-1-yl)benzonitrile (P4C), a structural isomer of the target compound, has been extensively studied as a model system for photoinduced intramolecular charge transfer (ICT). ias.ac.in These studies provide a strong basis for understanding the potential electronic behavior of this compound, where the azetidinyl group acts as an electron donor and the benzonitrile (B105546) moiety as an electron acceptor.

Upon photoexcitation, these molecules can transition from a locally excited (LE) state to an intramolecular charge transfer (ICT) state, which is characterized by a significant separation of charge. ias.ac.in This process is often accompanied by dual fluorescence, with one emission band corresponding to the LE state and a red-shifted band corresponding to the ICT state. The extent of charge transfer and the stability of the ICT state are highly dependent on the polarity of the solvent. ias.ac.in

Computational studies, including time-dependent density functional theory (TDDFT), have been employed to elucidate the electronic and geometric structures of the LE and ICT states. ias.ac.inacs.org There has been considerable debate regarding the geometry of the ICT state, with some studies proposing a twisted intramolecular charge transfer (TICT) model, where the donor and acceptor groups are perpendicular to each other, while other studies suggest a planar or partially twisted structure. rsc.orgtum.de

The photophysical properties of P4C and its derivatives are summarized in the table below.

| Compound | Solvent | Absorption Max (nm) | Emission Max (LE) (nm) | Emission Max (CT) (nm) | Fluorescence Quantum Yield (Φf) |

| 4-(Azetidin-1-yl)benzonitrile (P4C) | Acetonitrile | ~290 | ~350 | ~470 | - |

| 4-(Azetidin-1-yl)benzonitrile (P4C) | Ethanol | ~290 | ~350 | ~490 | - |

| 2-Fluoro-4-(1-azetidinyl)benzonitrile | Cyclopentane (B165970) | - | ~330 | Not Observed | 0.02 |

| 3-Fluoro-4-(1-azetidinyl)benzonitrile | Cyclopentane | - | ~330 | Not Observed | 0.11 |

Data compiled from various sources. ias.ac.inrsc.org Note that specific quantum yields for P4C in polar solvents exhibiting dual fluorescence are complex to determine for each state.

Transient absorption spectroscopy has also been a valuable tool in studying the dynamics of the ICT process in related aminobenzonitriles, allowing for the direct observation of the excited states and their interconversion. nih.govdiva-portal.org

Investigation of Stereochemical Determinants and Selectivity in Reaction Outcomes

The stereochemistry of this compound can be controlled during its synthesis, and this stereochemical integrity can be crucial for its biological activity or its use as a chiral building block. The development of stereoselective methods for the synthesis of 2-arylazetidines is therefore an active area of research.

One effective strategy for achieving stereoselectivity is through the use of chiral auxiliaries. For example, the Ellman tert-butanesulfinamide has been successfully employed to synthesize enantioenriched C2-substituted azetidines with high diastereoselectivity. acs.org This approach involves the condensation of a 1,3-bis-electrophile with the chiral sulfinamide, followed by organometallic addition and intramolecular cyclization. The chiral auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed. acs.org

The regioselectivity and diastereoselectivity of azetidine formation from oxiranes have also been investigated, with quantum chemical calculations providing insights into the factors controlling the stereochemical outcome. semanticscholar.orgacs.org These studies have shown that under kinetically controlled conditions, the formation of the trans-substituted azetidine is often favored. acs.org

The following table provides a conceptual overview of factors influencing stereoselectivity in the synthesis of 2-arylazetidines.

| Factor | Influence on Stereoselectivity |

| Chiral Auxiliary | Directs the approach of reagents, leading to the preferential formation of one diastereomer. |

| Substrate Control | The existing stereocenters in the starting material can influence the stereochemistry of newly formed centers. |

| Reaction Conditions | Temperature, solvent, and the nature of the reagents can all affect the stereochemical outcome of a reaction. |

| Catalyst | Chiral catalysts can create a chiral environment that favors the formation of one enantiomer over the other. |

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is the primary tool for elucidating the precise atomic and molecular structure of a compound. High-resolution techniques offer detailed insights into the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-(Azetidin-2-yl)benzonitrile, ¹H NMR spectroscopy would be used to identify all unique proton environments. The spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile (B105546) ring and the aliphatic protons of the azetidine (B1206935) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), exhibiting characteristic splitting patterns (doublets or multiplets) due to coupling with adjacent protons. The protons on the azetidine ring would appear in the upfield region (δ 2.0-5.0 ppm). The proton at the C2 position, being adjacent to both the aromatic ring and the nitrogen atom, would likely be the most downfield of the aliphatic signals.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the quaternary carbon of the nitrile group (δ 110-125 ppm), the aromatic carbons (δ 120-150 ppm), and the aliphatic carbons of the azetidine ring (δ 20-60 ppm). oregonstate.eduuobasrah.edu.iq

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the complete molecular structure. A COSY spectrum would reveal proton-proton coupling correlations, confirming the connectivity of protons within the azetidine and benzonitrile rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each ¹H signal to its corresponding ¹³C signal. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Azetidine CH (C2) | 4.5 - 5.0 (multiplet) | 55 - 65 |

| Azetidine CH₂ (C3) | 2.2 - 2.8 (multiplet) | 20 - 30 |

| Azetidine CH₂ (C4) | 3.5 - 4.0 (multiplet) | 45 - 55 |

| Aromatic CH (ortho to CN) | 7.6 - 7.8 (doublet) | 132 - 134 |

| Aromatic CH (meta to CN) | 7.4 - 7.6 (doublet) | 128 - 130 |

| Aromatic C (ipso to CN) | - | 110 - 115 |

| Aromatic C (ipso to Azetidine) | - | 145 - 150 |

| Nitrile C≡N | - | 118 - 122 |

Note: Predicted values are based on typical chemical shifts for benzonitrile and azetidine moieties and may vary depending on solvent and experimental conditions. rsc.org

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition with a high degree of confidence. nih.gov For this compound (C₁₀H₁₀N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the measured value, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation spectrum is produced. This spectrum provides valuable structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the azetidine ring and the loss of small neutral molecules like hydrogen cyanide (HCN) from the benzonitrile moiety. nih.gov These fragmentation patterns serve as a fingerprint for the compound, aiding in its identification and structural confirmation.

Table 2: Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Key Fragmentation Ions (m/z) |

| [M+H]⁺ | C₁₀H₁₁N₂⁺ | 159.0917 | 131, 104, 103 |

| [M+Na]⁺ | C₁₀H₁₀N₂Na⁺ | 181.0736 | - |

Note: Fragmentation ions are hypothetical and represent plausible bond cleavages, such as the loss of C₂H₄ from the azetidine ring or the loss of the azetidinyl radical.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent and diagnostic peak would be the stretching vibration of the nitrile (C≡N) triple bond, which appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. chegg.comspectroscopyonline.comjove.com The aromatic nature of the benzonitrile portion would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the azetidine ring would show stretching absorptions just below 3000 cm⁻¹. nih.gov The N-H stretching of the secondary amine in the azetidine ring would typically appear as a medium-intensity band around 3300-3500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Azetidine) | Stretching | 2850 - 2960 |

| Nitrile C≡N | Stretching | 2220 - 2240 (sharp, strong) |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Amine N-H | Stretching | 3300 - 3500 (medium) |

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For pharmaceutical and chemical analysis, it is indispensable for determining the purity of a compound and quantifying the amounts of any impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. In a typical reverse-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. epa.gov

The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. The purity of the sample is determined by the relative area of the main peak in the resulting chromatogram, often detected using an ultraviolet (UV) detector set to a wavelength where the benzonitrile chromophore absorbs strongly (around 254 nm). By running calibrated standards, the exact concentration of the compound can also be determined. Method development would involve optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid) and column type to achieve sharp peaks and good resolution from any potential impurities. nih.govresearchgate.net

Table 4: Representative HPLC Method Parameters

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for compounds that are volatile and thermally stable. Due to the polar N-H group and relatively high molecular weight, this compound itself may exhibit poor chromatographic behavior (e.g., peak tailing) and may not be sufficiently volatile for direct GC-MS analysis.

To overcome this, chemical derivatization is often employed. jfda-online.comresearchgate.net The secondary amine of the azetidine ring can be reacted with a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating agent like trifluoroacetic anhydride, to form a more volatile and less polar derivative. gcms.cz This derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides mass spectra for each separated component, allowing for their identification and quantification. acs.orgresearchgate.net

Development of Chiral Chromatographic Methods for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a crucial step in the analysis of chiral compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective method for separating enantiomers and quantifying their relative amounts. The development of a robust chiral HPLC method for this compound would involve a systematic screening of various CSPs and mobile phase compositions to achieve optimal separation.

Chiral Stationary Phases (CSPs):

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are often the first choice for the separation of a wide range of chiral compounds, including those with aromatic and heterocyclic moieties. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings have demonstrated broad applicability. For a compound like this compound, which contains both a chiral azetidine ring and a benzonitrile group, these phases offer multiple interaction sites, including π-π interactions, hydrogen bonding, and dipole-dipole interactions, which are essential for chiral recognition.

Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin or vancomycin, also represent a powerful option. These CSPs are particularly effective for the separation of chiral amines and amino acid derivatives, making them suitable candidates for the azetidine moiety in the target molecule.

Mobile Phase Optimization:

The choice of mobile phase is critical for achieving good resolution and peak shape. For polysaccharide-based CSPs, normal-phase (NP) and polar organic modes are commonly employed. A typical mobile phase in NP-HPLC would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, such as an alcohol (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier significantly influence retention times and enantioselectivity.

For this compound, a systematic study would be conducted to optimize the mobile phase composition. This would involve varying the ratio of the non-polar solvent to the alcohol modifier to achieve a balance between resolution and analysis time. Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) might be incorporated in small amounts to improve peak shape by minimizing tailing, which can be caused by the basic nitrogen of the azetidine ring.

Hypothetical Chiral HPLC Data for this compound Analogs:

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (e.e.) | >99% (for a synthesized single enantiomer) |

This table is illustrative and based on typical separation parameters for analogous compounds.

Solid-State Structural Analysis (e.g., X-ray Crystallography) for Absolute Stereochemistry and Conformation

While chiral chromatography can determine the enantiomeric purity of a sample, it does not inherently reveal the absolute stereochemistry (the actual three-dimensional arrangement of atoms) of the enantiomers. X-ray crystallography is the definitive analytical technique for unambiguously determining the absolute configuration of a chiral molecule. This method also provides precise information about the molecule's conformation in the solid state.

The process involves growing a suitable single crystal of an enantiomerically pure sample of this compound. This can be a challenging step, but various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, can be employed. Once a high-quality crystal is obtained, it is subjected to X-ray diffraction analysis.

The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision. By analyzing the anomalous dispersion of X-rays by the atoms in the crystal, the absolute stereochemistry can be assigned.

The crystallographic data not only establishes the absolute configuration (R or S) at the C2 position of the azetidine ring but also provides detailed information on bond lengths, bond angles, and torsion angles. This allows for a thorough conformational analysis of the molecule. For instance, the puckering of the four-membered azetidine ring and the relative orientation of the benzonitrile substituent can be precisely determined. The four-membered azetidine ring is known to adopt a puckered conformation to relieve ring strain, and X-ray crystallography can quantify the degree of this puckering.

Illustrative Crystallographic Data for a 2,4-cis-Disubstituted Azetidine Derivative:

As specific crystallographic data for this compound is not publicly available, the following table presents representative data for a related chiral azetidine derivative to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.123 Å, b = 10.456 Å, c = 15.789 Å |

| Volume | 1342.1 ų |

| Z | 4 |

| Calculated Density | 1.25 g/cm³ |

| Flack Parameter | 0.02(3) |

This table is based on published data for a representative chiral azetidine derivative and serves as an example of the information obtained from X-ray crystallography.

The Flack parameter, in this illustrative example, being close to zero, would confirm the assigned absolute stereochemistry with a high degree of confidence.

Theoretical and Computational Chemistry Approaches for 4 Azetidin 2 Yl Benzonitrile

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the fundamental electronic properties of molecules. These methods are instrumental in understanding the intrinsic characteristics of the 4-(Azetidin-2-yl)benzonitrile scaffold, which in turn govern its reactivity and interactions.

Electronic Structure and Bonding Analysis of the Azetidinylbenzonitrile Scaffold

The electronic structure and bonding of the azetidinylbenzonitrile scaffold can be meticulously examined using DFT calculations. Such analyses typically involve the optimization of the molecule's geometry to its lowest energy state, followed by the calculation of various electronic descriptors. Key aspects of this analysis include the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The presence of the electron-withdrawing nitrile group on the phenyl ring significantly influences the electronic properties of the aromatic system, while the azetidine (B1206935) ring, a saturated heterocycle, introduces distinct electronic features. The nitrogen atom in the azetidine ring, with its lone pair of electrons, can participate in various electronic interactions. A Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair "bonds," providing a more intuitive chemical picture.

| Parameter | Description | Typical Computational Approach |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | DFT (e.g., B3LYP functional with a suitable basis set like 6-31G*) |

| Electron Density Distribution | The probability of finding an electron at a particular point in space around the molecule. | DFT calculations to generate electron density maps. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic excitation properties. | DFT energy calculations. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer, and conjugative and hyperconjugative interactions within the molecule. | NBO analysis performed on the optimized DFT wavefunction. |

Predictive Modeling of Reaction Mechanisms, Intermediates, and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the predictive modeling of reaction mechanisms, the identification of stable intermediates, and the characterization of high-energy transition states. For this compound, this could involve modeling its synthesis, degradation pathways, or its reactions with biological targets.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. This information is invaluable for understanding the feasibility and kinetics of a particular chemical transformation. For instance, the energy barrier for a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

| Computational Target | Information Gained | Relevance |

| Reactants and Products | Their relative stabilities and the overall thermodynamics of the reaction. | Determines if a reaction is energetically favorable. |

| Reaction Intermediates | The structure and stability of transient species formed during the reaction. | Provides a deeper understanding of the stepwise mechanism. |

| Transition States | The high-energy structures that connect reactants, intermediates, and products. | The energy of the transition state determines the reaction rate. |

Molecular Dynamics Simulations for Conformational and Dynamic Behavior of Azetidinylbenzonitrile Derivatives

While quantum chemical methods provide a static picture of a molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. For derivatives of this compound, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor.

In an MD simulation, the motion of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the potential energy of the system. This allows for the exploration of the molecule's conformational landscape and the identification of its preferred shapes and orientations. Such simulations are crucial for understanding how the molecule might adapt its conformation to bind to a target protein or to permeate a biological membrane. The conformational flexibility of the azetidine ring and the rotational freedom of the bond connecting it to the phenyl ring are key dynamic features that can be explored using MD.

Computational Prediction of Molecular Interactions and Recognition (e.g., Ligand-Receptor Binding Simulations)

Understanding how a molecule like this compound interacts with biological macromolecules is a cornerstone of drug design. Computational methods such as molecular docking and more extensive ligand-receptor binding simulations are employed to predict these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity. The results of docking studies can provide initial hypotheses about the binding mode of a compound and can guide the design of more potent analogues.

Following docking, more rigorous methods like MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose and to obtain a more detailed understanding of the dynamic interactions between the ligand and the receptor. These simulations can reveal the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

| Technique | Purpose | Key Outputs |

| Molecular Docking | To predict the binding pose and estimate the binding affinity of a ligand to a receptor. | Binding score, predicted binding mode, key interacting residues. |

| Molecular Dynamics (MD) Simulations of Ligand-Receptor Complex | To assess the stability of the docked pose and analyze the dynamics of the interaction. | Root Mean Square Deviation (RMSD) of the ligand and protein, analysis of intermolecular interactions over time. |

Exploration of 4 Azetidin 2 Yl Benzonitrile As a Versatile Synthetic Building Block

Strategic Utility in the Construction of Complex Organic Molecules

The strategic value of 4-(Azetidin-2-yl)benzonitrile and its analogs, such as other 2-cyano azetidines, lies in their capacity to serve as linchpins in diversity-oriented synthesis. The nitrile group and the azetidine (B1206935) nitrogen can be manipulated orthogonally, allowing for a stepwise and controlled elaboration of molecular complexity.

A key synthetic transformation is the reduction of the nitrile group to a primary amine. This conversion transforms the building block into a diamine-like structure, opening up pathways for the synthesis of various heterocyclic systems. For instance, a robust process for the synthesis of trisubstituted 2-cyano azetidines has been developed, starting from β-amino alcohols. nih.gov Following the formation of the azetidine ring, the nitrile can be reduced using reagents like diisobutylaluminium hydride (DIBAL-H). The resulting primary amine can then be protected, for example, with an o-nitrobenzenesulfonyl (nosyl) group, yielding a stable intermediate ready for further functionalization. nih.gov

This protected aminomethyl azetidine can then be used to access structurally unique molecular scaffolds. The strategic utility is demonstrated by the selective deprotection and derivatization of the azetidine nitrogen or the newly formed aminomethyl group, leading to the construction of complex molecules with precise control over the substitution pattern. The inherent strain of the azetidine ring can also be harnessed in ring-opening or ring-expansion reactions, further expanding its synthetic potential.

The presence of the aromatic ring also allows for modifications through electrophilic aromatic substitution, although the directing effects of the azetidine and cyano groups must be considered. This combination of a reactive strained ring, a modifiable cyano group, and an aromatic core makes this compound a powerful tool for generating molecular diversity.

Design and Synthesis of Novel Azetidine-Containing Scaffolds for Chemical Exploration

The unique structural features of this compound make it an ideal starting point for the design and synthesis of novel scaffolds for chemical libraries, particularly those aimed at exploring new chemical space for drug discovery. Research has demonstrated that densely functionalized 2-cyano azetidine cores can be diversified into a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov

Fused and Bridged Scaffolds: Starting from the aminomethyl derivative of a 2-cyano azetidine, intramolecular reactions can be employed to construct fused and bridged systems. For example, after N-alkylation of the azetidine nitrogen with a suitable tether containing a reactive group, ring-closing metathesis (RCM) can be utilized to form fused bicyclic systems. A notable example involves the N-alkylation with allyl bromide, followed by treatment with a Grubbs catalyst to effect the formation of an azetidine-fused eight-membered ring. nih.gov Subsequent functional group manipulations, such as removal of protecting groups and reduction of the double bond, yield the final saturated bicyclic cores. nih.gov

| Precursor | Reaction | Product Scaffold | Yield (%) |

| N-allyl-azetidine | Ring-Closing Metathesis | Azetidine-fused 8-membered ring | 65-76 |

| Azetidine-fused olefin | Deprotection & Reduction | Saturated fused bicyclic core | 65-72 (2 steps) |

Spirocyclic Scaffolds: The synthesis of novel spirocyclic azetidine scaffolds has also been successfully achieved. One approach involves the metalation of the carbon atom bearing the cyano group, followed by reaction with an electrophile. For instance, treatment of a 2-cyano azetidine with a strong base like lithium tetramethylpiperidide (LiTMP) generates a carbanion, which can then be trapped with a bifunctional electrophile. nih.gov This strategy allows for the construction of a new ring spiro-fused at the 2-position of the azetidine. Such spirocyclic structures are of great interest in drug discovery as they increase the three-dimensionality of molecules, often leading to improved pharmacological properties. nih.gov

The ability to generate these diverse and complex scaffolds from a common azetidinylbenzonitrile precursor highlights its importance in the development of lead-like libraries for targeting various biological systems, including the central nervous system. nih.gov

Incorporation into Diverse Molecular Architectures (e.g., Peptidomimetics, Polycyclic Systems)

The structural motifs present in this compound lend themselves to incorporation into more complex and biologically relevant molecular architectures such as peptidomimetics and polycyclic systems.

Peptidomimetics: Azetidine-2-carboxylic acid, which can be formally derived from the hydrolysis of this compound, is a proline analog that can be incorporated into peptide chains. Its constrained four-membered ring structure can induce specific turns and conformations in peptides, making it a valuable tool for designing peptidomimetics with enhanced stability and receptor-binding affinity. The introduction of an azetidine ring into a peptide backbone can perturb the typical peptide bond conformations, leading to unique secondary structures. Furthermore, the azetidine nitrogen provides an additional point for diversification, which is not available in proline. This allows for the synthesis of N-substituted peptide analogs with tailored properties.

Polycyclic Systems: The bifunctional nature of this compound provides a template for the construction of complex polycyclic systems. The azetidine ring can participate in cycloaddition reactions or be used as a scaffold to direct the formation of new rings. For example, the azetidine nitrogen can be functionalized with a diene-containing substituent, which can then undergo an intramolecular Diels-Alder reaction with a dienophile to construct a polycyclic system with a defined stereochemistry.

Alternatively, the benzonitrile (B105546) group can be transformed into other reactive functionalities. For instance, conversion of the nitrile to a tetrazole ring, a known carboxylic acid isostere, introduces a new heterocyclic component that can participate in further ring-forming reactions or act as a ligand for metal coordination. The combination of reactions involving both the azetidine and the benzonitrile moieties allows for the assembly of intricate, multi-ring structures from a relatively simple starting material.

Investigation of Azetidinylbenzonitrile Derivatives in Materials Science Research

While the primary focus of azetidine chemistry has been in the life sciences, the unique electronic and structural properties of this compound derivatives suggest potential applications in materials science. Although direct research on this specific compound in materials science is not extensively documented, parallels can be drawn from studies on related benzonitrile-containing molecules.

Polymers and Liquid Crystals: Benzonitrile derivatives are known to be used in the synthesis of polymers and liquid crystals. The polar nitrile group can influence the dielectric properties of polymers and the alignment of molecules in liquid crystalline phases. Acrylonitrile itself is a key monomer in the production of commercially important polymers. It is conceivable that a derivative of this compound, for example, with a polymerizable group attached to the azetidine nitrogen, could be used as a specialty monomer. The resulting polymer would feature pendant azetidinylbenzonitrile units, which could be used for post-polymerization modification or to impart specific properties such as improved thermal stability or altered solubility. The rigid, polar nature of the benzonitrile unit could also make such derivatives interesting candidates for the design of novel liquid crystals.

Emerging Research Perspectives and Future Directions for Azetidinylbenzonitrile Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of highly substituted and sterically hindered four-membered rings like azetidines remains a significant challenge due to inherent ring strain. researchgate.net Overcoming this hurdle necessitates the development of sophisticated catalytic systems that can operate under mild conditions with high efficiency and stereoselectivity.

Recent breakthroughs have moved beyond traditional cyclization methods, which are often energetically unfavorable for forming four-membered rings. nih.gov A major area of advancement is the use of photocatalysis. bioquicknews.commiragenews.com Researchers have successfully employed photocatalysts to drive reactions that generate a variety of azetidine (B1206935) compounds. bioquicknews.com By exciting molecules from their ground state, these catalysts enable otherwise difficult transformations. bioquicknews.commiragenews.com This approach has been complemented by the development of computational models that can predict which compounds will successfully react, shifting the paradigm from trial-and-error to rational design. bioquicknews.commiragenews.com

Copper catalysis has emerged as a particularly versatile tool. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a direct, atom-economic strategy for producing azetidines. nih.gov Dual copper/photoredox catalysis has also been utilized in multicomponent reactions to access densely functionalized azetidines, including those featuring a C3 all-carbon quaternary center, by leveraging the strain-release functionalization of azabicyclobutanes. thieme-connect.de Furthermore, copper has been instrumental in methods for preparing N-aryl-2-cyanoazetidines through a sequence involving copper-catalyzed N-arylation. organic-chemistry.org

Other transition metals also play a crucial role. Palladium-catalyzed intramolecular amination of unactivated C-H bonds allows for the synthesis of azetidine rings from picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.org Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines, a reaction that notably tolerates nitrile functionalities. frontiersin.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Photocatalysis with Computational Modeling | [2+2] Cycloaddition | Predictive power, enables difficult transformations | bioquicknews.commiragenews.com |

| Photo-induced Copper Catalysis | Radical [3+1] Annulation | Atom-economic, utilizes simple precursors | nih.gov |

| Dual Copper/Photoredox Catalysis | Multicomponent Reaction | Access to C3-quaternary centers, high functionalization | thieme-connect.de |

| Palladium Catalysis | Intramolecular C-H Amination | Direct functionalization of unactivated C-H bonds | organic-chemistry.org |

| La(OTf)₃ (Lewis Acid) | Intramolecular Aminolysis of Epoxides | High regioselectivity, tolerance of functional groups (e.g., nitriles) | frontiersin.org |

Exploration of Uncharted Reactivity Pathways and Synthetic Transformations for Azetidinylbenzonitriles

Beyond the initial synthesis of the azetidine ring, current research is focused on discovering novel ways to construct and functionalize the azetidinylbenzonitrile scaffold. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as one of the most direct methods to create functionalized azetidines. nih.gov Recent advances using visible-light-mediated triplet energy transfer have overcome long-standing challenges, making this approach more viable for complex molecule synthesis. nih.govspringernature.com

Ring expansion and contraction strategies offer alternative pathways. For instance, ring expansion of appropriately substituted aziridines can furnish azetidine rings. magtech.com.cn This includes transformations involving rhodium carbenes or [1+3] cycloadditions of isocyanides to azomethine ylides, which are in equilibrium with aziridines. nih.govresearchgate.net Conversely, ring contraction of five-membered heterocycles like N-sulfonyl-2-pyrrolidinone derivatives can also lead to azetidine structures. organic-chemistry.orgmagtech.com.cn

Another promising avenue is the [3+1] cycloaddition, which provides an efficient route to the four-membered ring. nih.gov This has been demonstrated in the photo-induced copper-catalyzed reaction between aliphatic amines and alkynes. nih.gov Additionally, the diversification of existing azetidinylbenzonitrile cores is being explored. For example, the nitrile group can serve as a synthetic handle for further transformations. A key reaction is the reduction of the nitrile to a primary amine using reagents like diisobutylaluminium hydride (DIBAL), which opens up a plethora of subsequent functionalization possibilities. nih.gov

| Reaction Pathway | Description | Precursors | Reference |

|---|---|---|---|

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition | Imines and Alkenes | nih.gov |

| Ring Expansion | Expansion of a three-membered ring | Aziridine derivatives | magtech.com.cnresearchgate.net |

| Ring Contraction | Contraction of a five-membered ring | Pyrrolidinone derivatives | organic-chemistry.orgmagtech.com.cn |

| [3+1] Cycloaddition | Annulation of a three-atom and a one-atom component | Aliphatic amines and Alkynes | nih.gov |

| Nitrile Group Transformation | Functionalization of the cyano group | 2-Cyano azetidines | nih.gov |

Advancements in High-Throughput Synthesis and Screening Methodologies for Rapid Analog Generation

The demand for novel chemical entities in drug discovery and materials science has spurred the development of high-throughput synthesis (HTS) and screening techniques. For azetidinylbenzonitriles, these methodologies are crucial for rapidly generating and evaluating large libraries of analogs to identify structures with desired properties.

A key advancement in this area is the adaptation of synthetic routes for solid-phase synthesis. For example, researchers have described the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines, demonstrating the feasibility of producing diverse azetidine-based scaffolds on a large scale. nih.gov This approach allows for the systematic variation of substituents around the core structure, which is essential for structure-activity relationship (SAR) studies.

In parallel with high-throughput synthesis, rapid and efficient screening methods are being developed. While not specific to azetidinylbenzonitriles, high-throughput screening strategies for nitrile-hydrolyzing enzymes are particularly relevant. nih.govsetu.ie These methods, often based on spectrophotometry, allow for the rapid assessment of the enzymatic hydrolysis of nitriles to their corresponding carboxylic acids or amides. nih.govresearchgate.net Such a platform could be adapted to screen libraries of azetidinylbenzonitrile analogs for metabolic stability or to identify enzymes capable of selectively transforming the nitrile group, which could be a valuable biocatalytic tool for derivatization.

| Methodology | Application | Description | Reference |

|---|---|---|---|

| Solid-Phase Synthesis | Rapid Analog Generation | Synthesis of a 1,976-membered library of spirocyclic azetidines on a solid support. | nih.gov |

| High-Throughput Enzyme Screening | Functional Screening | Spectrophotometric assays (e.g., ferric hydroxamate) to rapidly assess nitrile-hydrolyzing activity. | nih.govsetu.ie |

Interdisciplinary Research Synergies in Advanced Organic Synthesis and Materials Science

The unique structural and electronic properties of the azetidinylbenzonitrile scaffold position it at the intersection of organic synthesis and materials science. The interplay between the electron-donating azetidine ring and the electron-withdrawing benzonitrile (B105546) moiety can give rise to interesting photophysical properties, making these compounds candidates for functional materials such as molecular probes and sensors.

Research into the photophysics of the closely related 4-(1-azetidinyl)benzonitrile (P4C) and its fluoro-substituted derivatives provides a clear example of this synergy. researchgate.net These compounds exhibit fluorescence originating from a locally excited (LE) state. researchgate.net Critically, the study revealed that synthetic modifications—in this case, the introduction of a fluorine substituent on the phenyl ring—have a profound impact on the molecule's photophysical behavior. researchgate.net

For instance, in a cyclopentane (B165970) solvent, the fluorescence quantum yield (Φf) of the parent compound P4C is 0.27. researchgate.net The introduction of a fluorine atom at the 3-position (P4CF3) reduces this yield to 0.11, while a fluorine at the 2-position (P4CF2) causes a dramatic drop to 0.02. researchgate.net This quenching is attributed to an enhancement of the non-radiative deactivation pathway of internal conversion (IC). researchgate.net This work demonstrates how advanced organic synthesis can be used to fine-tune the properties of a molecular scaffold for potential applications in materials science, where precise control over fluorescence and energy dissipation is critical.

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Decay Time (τ) (ns) | Internal Conversion Yield (ΦIC) | Reference |

|---|---|---|---|---|

| 4-(1-Azetidinyl)benzonitrile (P4C) | 0.27 | 4.55 | 0.03 | researchgate.net |

| 3-Fluoro-4-(1-azetidinyl)benzonitrile (P4CF3) | 0.11 | 0.85 | 0.35 | researchgate.net |

| 2-Fluoro-4-(1-azetidinyl)benzonitrile (P4CF2) | 0.02 | 0.14 | 0.93 | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.